molecular formula C13H16ClF2N3 B12237715 {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}(2-phenylethyl)amine

{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}(2-phenylethyl)amine

Cat. No.: B12237715
M. Wt: 287.73 g/mol
InChI Key: LJAMBSUIMQQNOF-UHFFFAOYSA-N
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Description

{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}(2-phenylethyl)amine is a compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}(2-phenylethyl)amine typically involves the reaction of 1-(difluoromethyl)-1H-pyrazole with a suitable alkylating agent, such as 2-phenylethylamine. The reaction conditions often include the use of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}(2-phenylethyl)amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction may produce pyrazole alcohols.

Scientific Research Applications

{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}(2-phenylethyl)amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}(2-phenylethyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides
  • 1,2,3-Triazole-based oligomers and polymers

Uniqueness

{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}(2-phenylethyl)amine is unique due to its specific structural features, such as the presence of the difluoromethyl group and the phenylethylamine moiety. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H16ClF2N3

Molecular Weight

287.73 g/mol

IUPAC Name

N-[[1-(difluoromethyl)pyrazol-3-yl]methyl]-2-phenylethanamine;hydrochloride

InChI

InChI=1S/C13H15F2N3.ClH/c14-13(15)18-9-7-12(17-18)10-16-8-6-11-4-2-1-3-5-11;/h1-5,7,9,13,16H,6,8,10H2;1H

InChI Key

LJAMBSUIMQQNOF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNCC2=NN(C=C2)C(F)F.Cl

Origin of Product

United States

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